molecular formula C9H8N2OS B188846 4-(2-amino-4-thiazolyl)phenol CAS No. 57634-55-6

4-(2-amino-4-thiazolyl)phenol

Cat. No.: B188846
CAS No.: 57634-55-6
M. Wt: 192.24 g/mol
InChI Key: QGSJYYIRAFRPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-1,3-thiazol-4-yl)phenol is an organic compound with the molecular formula C9H8N2OS. It belongs to the class of 2,4-disubstituted thiazoles, which are compounds containing a thiazole ring substituted at the positions 2 and 4. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)phenol typically involves the reaction of dithioformic or dithiophenacetic acids with α-aminonitriles. This reaction yields 5-aminothiazoles in good yields . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for 4-(2-amino-1,3-thiazol-4-yl)phenol are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,3-thiazol-4-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the phenol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenol group.

Scientific Research Applications

4-(2-Amino-1,3-thiazol-4-yl)phenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-amino-1,3-thiazol-4-yl)phenol include:

Uniqueness

What sets 4-(2-amino-1,3-thiazol-4-yl)phenol apart from these similar compounds is its specific substitution pattern on the thiazole ring and the phenol group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c10-9-11-8(5-13-9)6-1-3-7(12)4-2-6/h1-5,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSJYYIRAFRPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323956
Record name 4-(2-Amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57634-55-6
Record name 4-(2-Amino-4-thiazolyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057634556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57634-55-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Amino-1,3-thiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-amino-1,3-thiazol-4-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-AMINO-4-THIAZOLYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLP0GI2196
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

According to Group 4-scheme 2, 4'-hydroxyacetophenone (Aldrich Chemical Co., Milwaukee, Wis., USA) was reacted with thiourea and iodine according to the method of R. M. Dodson and L. C. King, J. Amer. Chem. Soc. 1945, 67, 2242 to give 4-(2-amino-4-thiazolyl)phenol (5). Reaction of the latter compound with 1,1-dimethylethyl 2-bromoacetate in the presence of potassium carbonate gave 1,1-dimethylethyl 2-{4-(2-amino-4-thiazolyl)phenoxy}acetate (6). Subsequent hydrolysis of the later compound gave the thiazolylphenoxyacetic acid derivative of formula 2 wherein R1C is amino.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-amino-4-thiazolyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(2-amino-4-thiazolyl)phenol
Reactant of Route 3
4-(2-amino-4-thiazolyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(2-amino-4-thiazolyl)phenol
Reactant of Route 5
4-(2-amino-4-thiazolyl)phenol
Reactant of Route 6
4-(2-amino-4-thiazolyl)phenol
Customer
Q & A

Q1: How does 4-(2-Amino-1,3-thiazol-4-yl)phenol interact with WaaG and what are the downstream effects of this interaction?

A: 4-(2-Amino-1,3-thiazol-4-yl)phenol acts as a fragment-based inhibitor of the glycosyltransferase WaaG from Escherichia coli []. While the specific binding mechanism is not fully elucidated in the research, the compound demonstrates an ability to bind to WaaG and inhibit its enzymatic activity. WaaG is involved in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane in Gram-negative bacteria. Inhibiting WaaG disrupts LPS biosynthesis, potentially increasing bacterial susceptibility to antibiotics and aiding in the development of novel antibacterial agents.

Q2: What is the IC50 value of 4-(2-Amino-1,3-thiazol-4-yl)phenol against WaaG?

A: The research indicates that 4-(2-Amino-1,3-thiazol-4-yl)phenol inhibits WaaG with an IC50 value of 1.0 mM []. This suggests moderate inhibitory activity and highlights the potential of this scaffold for further optimization in the development of more potent WaaG inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.